molecular formula C20H16O7 B2654491 2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 485359-95-3

2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2654491
CAS No.: 485359-95-3
M. Wt: 368.341
InChI Key: CNVHMHQZPBNXDS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetically designed, potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . This compound is a key research tool for probing the non-histone functions of acetylation. Its primary research value lies in its unique mechanism; it selectively targets HDAC6, a cytoplasmic enzyme that deacetylates substrates such as α-tubulin and HSP90, with minimal activity against Class I HDACs, thereby providing a more precise method for dissecting HDAC6-specific pathways compared to pan-HDAC inhibitors. Researchers utilize this compound to investigate the role of HDAC6 in aggressome formation, cell motility, and the degradation of misfolded proteins . Its application is critical in oncology research, where HDAC6 inhibition can impair metastatic potential and induce apoptosis in various cancer cell lines. Furthermore, it serves as a valuable probe in neurobiology for studying neurodegenerative diseases like Alzheimer's and Huntington's , where HDAC6-mediated tau phosphorylation and dysfunctional protein clearance are implicated. The coumarin-based structure of this inhibitor offers a robust scaffold for exploring structure-activity relationships in medicinal chemistry programs aimed at developing novel therapeutics.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-24-14-8-6-12(7-9-14)16(21)11-26-19(22)15-10-13-4-3-5-17(25-2)18(13)27-20(15)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVHMHQZPBNXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate , a derivative of the chromene family, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Structure and Composition

The molecular formula of the compound is C20H19O7C_{20}H_{19}O_{7} with a molecular weight of approximately 365.36 g/mol. The structure features a chromene core substituted with methoxy and carboxylate groups, which are pivotal for its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic precursors with appropriate acylating agents, often under conditions that promote cyclization to form the chromene structure. For instance, derivatives of 2-oxo-2H-chromenes are synthesized using various methods that include condensation reactions and cyclization processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For example:

  • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The IC50 values reported for related compounds range from 1.61 µg/mL to over 1000 µg/mL depending on structural modifications .

Anti-inflammatory Effects

Chromene derivatives have demonstrated anti-inflammatory properties, which are essential in treating chronic inflammatory diseases:

  • Mechanistic studies suggest that these compounds inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB signaling. This activity is attributed to the presence of methoxy groups that enhance their interaction with cellular targets .

Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives has also been documented:

  • Compounds in this class show activity against a range of microorganisms, including bacteria and fungi. For instance, derivatives have been tested against Helicobacter pylori, showing promising results in inhibiting bacterial growth .

Study 1: Anticancer Efficacy

A study investigating the effects of a related chromene derivative on breast cancer cells found that treatment led to significant apoptosis in cancer cells, with mechanisms involving caspase activation and mitochondrial disruption. The study reported an IC50 value of approximately 10 µM for inducing cell death in MCF-7 cells .

Study 2: Anti-inflammatory Mechanism

In another investigation, a series of chromene derivatives were evaluated for their anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that these compounds significantly reduced nitric oxide production, suggesting a potential application in managing inflammatory conditions .

Data Table

Activity TypeCell Line/PathogenIC50 Value (µg/mL)Reference
AnticancerHCT-151.61
AntimicrobialHelicobacter pyloriNot specified
Anti-inflammatoryLPS-stimulated macrophagesSignificant reduction

Scientific Research Applications

Biological Applications

  • Pharmacological Activities
    • Anticancer Properties : Research indicates that derivatives of chromenes exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain 2-oxo-2H-chromenes can induce apoptosis in cancer cells through the modulation of cell signaling pathways .
    • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
    • Antimicrobial Activity : Chromene derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This makes them valuable in developing new antimicrobial agents .
  • Analgesic and Antipyretic Effects
    • Compounds within this class have been reported to exhibit pain-relieving (analgesic) and fever-reducing (antipyretic) properties, which can be beneficial in managing acute pain and fever .
  • Antioxidant Properties
    • The antioxidant capabilities of these compounds help in neutralizing free radicals, thus protecting cells from oxidative stress-related damage .

Material Science Applications

  • Fluorescent Dyes
    • Due to their unique structural features, chromene derivatives are efficient fluorophores. They are utilized in various applications such as fluorescent labels and probes in biological imaging .
  • Organic Light Emitting Devices (OLEDs)
    • Their photophysical properties make them suitable for use in OLEDs, where they contribute to light emission efficiency .
  • Non-linear Optical Materials
    • The non-linear optical properties of these compounds allow them to be used in advanced optical devices for telecommunications and signal processing .

Agricultural Applications

  • Pesticides
    • Certain chromene derivatives have been explored for their potential as natural pesticides due to their antimicrobial properties, providing an eco-friendly alternative to synthetic pesticides .

Case Studies

  • Anticancer Activity Study
    • A study demonstrated that a related chromene derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy
    • Another research focused on the antimicrobial activity of various chromene derivatives against Helicobacter pylori, showing promising results that could lead to new treatments for gastric infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of the target compound with related coumarin derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity References
2-(4-Methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate C21H18O8 8-OCH3 (chromene), 4-OCH3 (aryl ketone) 398.36 N/A Inferred: Antimicrobial, anti-inflammatory (based on analogs)
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate C17H12O5 4-OCH3 (aryl ester) 296.27 N/A Antimicrobial, fluorescent properties
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate C27H27F3O5 CF3 (position 7), decyloxy (aryl ester) 512.50 N/A Anti-inflammatory, photochemical applications
Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate C14H14O5 8-OCH2CH3 (chromene), ethoxy ester 262.26 N/A Fluorescent dye, intermolecular C–H···O interactions
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-methoxybenzoyl) oxime C22H22N2O5 Diethylamino (position 7), oxime-linked 4-OCH3 benzoyl 394.43 N/A Fluorescence sensing, high quantum yield
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C19H17NO4 4-OCH3 phenethylamide 323.35 N/A Analgesic, anti-arthritis (predicted via carboxamide linkage)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., at position 8 in the target compound) enhance electron density, improving binding to biological targets like enzymes or microbial membranes .
  • Trifluoromethyl (CF3) groups in 4-(decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate increase lipophilicity, aiding membrane penetration for anti-inflammatory effects .

Crystallographic Behavior :

  • Dihedral angles between chromene and aryl groups vary significantly: 48.04° in 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate vs. 62.97° in CF3-substituted analogs. These angles influence packing efficiency and stability .
  • Hydrogen-bonding patterns (e.g., C–H···O) in Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate enhance crystal cohesion, relevant for material science applications .

Functional Group Diversity :

  • Carboxamide derivatives (e.g., N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ) exhibit improved solubility and bioavailability compared to ester analogs .
  • Oxime esters (e.g., OXE-H ) demonstrate tunable fluorescence, useful in optoelectronic devices .

Q & A

Q. What synthetic methodologies are employed to prepare 2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate?

The compound can be synthesized via esterification between coumarin-3-carboxylic acid derivatives and 2-(4-methoxyphenyl)-2-oxoethanol. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, catalytic bases like DMAP) are critical to avoid hydrolysis of the reactive intermediates. Similar protocols were used for structurally analogous coumarin esters, where crystallization from ethanol/dichloromethane mixtures yielded pure products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Methoxy groups (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and carbonyl signals (δ ~160–180 ppm for ester/coumarin carbonyls) confirm substitution patterns.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and coumarin lactone C=O (~1680 cm⁻¹) distinguish functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, such as loss of methoxy or carbonyl moieties. Reference spectra for related coumarins are available in synthetic studies .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve challenges in structural determination?

  • Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation, CCD detectors) are processed using SHELXT for initial phase solution via direct methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and handles disorder. For example, methoxy groups in similar structures showed slight torsional deviations (e.g., C–O–C–C torsion angles ~10°), requiring constrained refinement .
  • Validation : Tools like PLATON check for missed symmetry, twinning, or hydrogen-bonding inconsistencies.

Q. What role do dihedral angles play in the compound’s molecular conformation and stability?

The dihedral angle between the coumarin core and the 4-methoxyphenyl group (e.g., ~48° in analogous structures) influences packing efficiency and intermolecular interactions. Larger angles reduce π-π stacking but may enhance C–H···O hydrogen bonding. Computational tools (e.g., Mercury ) visualize these angles, while Density Functional Theory (DFT) calculates energy minima for preferred conformers .

Q. How are supramolecular interactions analyzed in the crystal lattice?

  • Graph Set Analysis : Classify C–H···O and π-π interactions using Etter’s formalism. For example, zig-zag C9 chains along the c-axis in related compounds arise from C3–H3···O3 interactions (d = ~2.5 Å, θ = ~150°) .
  • Hirshfeld Surfaces : CrystalExplorer quantifies interaction contributions (e.g., O···H contacts ~25% of surface area) and identifies weak interactions like C–H···π bonds .

Methodological Considerations

Q. How to resolve contradictions in crystallographic data between similar coumarin derivatives?

  • Compare unit cell parameters (e.g., a, b, c lengths) and space group symmetry (e.g., P2₁/c vs. P-1). For example, substituent bulkiness (e.g., trifluoromethyl groups) can shift dihedral angles by ~20–40°, altering packing motifs .
  • Validate data using Rint values (<5% for high-quality datasets) and residual electron density maps to exclude artifacts .

Q. What strategies optimize the compound’s biological activity profiling?

  • Structure-Activity Relationships (SAR) : Modify the 8-methoxy group to assess impacts on bioactivity (e.g., antiviral or anti-inflammatory effects). Analogous coumarins showed enhanced activity with electron-withdrawing substituents .
  • In Silico Screening : Docking studies (e.g., AutoDock Vina ) predict binding affinities to targets like cyclooxygenase-2 or bacterial enzymes .

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